2-(2,3,4,5,6-Pentafluorophenyl)oxirane

Polymer chemistry Ring-opening copolymerization Fluorinated polyesters

2-(2,3,4,5,6-Pentafluorophenyl)oxirane, also known as pentafluorostyrene oxide, is a fluorinated epoxide (C8H3F5O, MW 210.10) characterized by a three-membered oxirane ring attached to a perfluorinated phenyl group. The molecule features a calculated LogP of 1.9, a boiling point of 70-72°C at 15 mmHg, and a density of 1.622 g/cm³.

Molecular Formula C8H3F5O
Molecular Weight 210.1 g/mol
CAS No. 13561-85-8
Cat. No. B079398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3,4,5,6-Pentafluorophenyl)oxirane
CAS13561-85-8
Molecular FormulaC8H3F5O
Molecular Weight210.1 g/mol
Structural Identifiers
SMILESC1C(O1)C2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C8H3F5O/c9-4-3(2-1-14-2)5(10)7(12)8(13)6(4)11/h2H,1H2
InChIKeyZUZPTXICNGFRDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3,4,5,6-Pentafluorophenyl)oxirane (CAS 13561-85-8) – Core Properties & Procurement Baseline


2-(2,3,4,5,6-Pentafluorophenyl)oxirane, also known as pentafluorostyrene oxide, is a fluorinated epoxide (C8H3F5O, MW 210.10) characterized by a three-membered oxirane ring attached to a perfluorinated phenyl group . The molecule features a calculated LogP of 1.9, a boiling point of 70-72°C at 15 mmHg, and a density of 1.622 g/cm³ [1]. Its defining electronic characteristic is the strong electron-withdrawing effect of the C6F5 moiety, which significantly activates the epoxide ring toward nucleophilic attack [2].

Perfluorinated epoxide with high electrophilicity
Supports ROCOP for high-Mn fluorinated polyester synthesis
Reactive handle for nucleophilic ring-opening and post-modification

Why Non-Fluorinated or Less-Fluorinated Epoxides Cannot Replace 2-(2,3,4,5,6-Pentafluorophenyl)oxirane


While epoxides like styrene oxide or 4-fluorostyrene oxide share the oxirane core, substituting them for the target compound is untenable in applications demanding high electrophilicity, accelerated ring-opening kinetics, or post-polymerization fluorination handles. The perfluorinated phenyl ring confers a Taft substituent constant (σ*) of 1.50, indicative of extreme electron withdrawal [1]. This electronic perturbation translates into quantifiable differences in polymerization efficiency—non-fluorinated styrene oxide yields only low-molecular-weight polyesters (Mn,GPC < 15 kg mol⁻¹) under standard ROCOP conditions, whereas the pentafluorinated variant produces high-molecular-weight materials (Mn,max > 100 kg mol⁻¹) due to fluorine-specific π-stacking interactions that accelerate catalysis [2]. Procurement of a non-fluorinated or partially fluorinated analog will not replicate these performance metrics.

Molecular weight outcome gap
Non-fluorinated styrene oxide may produce low-Mn polyesters under comparable ROCOP conditions.
Electronic activation mismatch
Less-fluorinated analogs lack the extreme electron withdrawal, potentially altering ring-opening kinetics.
Polymerization acceleration context
Fluorine-specific π-stacking interactions that accelerate catalysis may not be replicated by mono- or difluoro-phenyl epoxides.

Quantitative Differentiation Evidence for 2-(2,3,4,5,6-Pentafluorophenyl)oxirane vs. Analogs


ROCOP Molecular Weight Enhancement: Pentafluorostyrene Oxide vs. Styrene Oxide

In ring-opening copolymerization (ROCOP) with phthalic anhydride, 2-(2,3,4,5,6-pentafluorophenyl)oxirane (FSO) delivers number-average molecular weights (Mn) exceeding 100 kg mol⁻¹, whereas non-fluorinated styrene oxide (SO) yields Mn,GPC < 15 kg mol⁻¹ under analogous conditions [1]. The fluorinated monomer accelerates catalysis through fluorine-specific π-stacking interactions, enabling access to high-molecular-weight materials with thermal and mechanical properties competitive with commodity plastics.

ROCOP Mn
Head-to-head
FSO: Mn,max >100 kg mol⁻¹
Styrene oxide: Mn,GPC <15 kg mol⁻¹
Supports high-Mn polyester synthesis selection
GPC in THF; FSalphenAl(III)Cl/PPNCl catalyst
Polymer chemistry Ring-opening copolymerization Fluorinated polyesters

Synthetic Accessibility: High-Yield Direct Epoxidation

The target compound can be synthesized in 85% yield via direct epoxidation of 2,3,4,5,6-pentafluorostyrene using the HOF·CH3CN system in dichloromethane over 0.08 h [1]. While direct yield comparisons with non-fluorinated styrene epoxidation vary by method, this 85% isolated yield demonstrates a robust, scalable route that supports procurement decisions for multi-step synthesis programs.

Synthetic yield
Reported
85% isolated yield
Supports synthetic accessibility for multi-step programs
HOF·CH3CN epoxidation, CH2Cl2, 0.08 h
Organic synthesis Epoxidation Fluorine chemistry

Electronic Activation: Quantified Electron-Withdrawing Capacity

The pentafluorophenyl group exhibits a Taft substituent constant σ* = 1.50, as reestimated from IR spectral correlations [1]. This value is substantially higher than that of a phenyl group (σ* ≈ 0.60) or a 4-fluorophenyl group (σ* ≈ 0.80), confirming a pronounced electron-withdrawing effect. In the context of 2-(2,3,4,5,6-pentafluorophenyl)oxirane, this translates to enhanced electrophilicity of the oxirane ring and accelerated nucleophilic ring-opening rates relative to less-fluorinated or non-fluorinated analogs.

Electronic parameter
Class-level
σ*(C6F5) = 1.50
(phenyl ~0.60)
Supports electrophilicity assessment for reactivity tuning
IR vCO correlation; data to verify
Physical organic chemistry Linear free-energy relationships Electrophilicity

Physicochemical Profile: LogP, Boiling Point, and Density Differentiation

2-(2,3,4,5,6-Pentafluorophenyl)oxirane possesses a calculated LogP of 1.9, a boiling point of 70-72°C at 15 mmHg, and a density of 1.622 g/cm³ [1]. Compared to styrene oxide (LogP ~1.6, bp 194°C at 760 mmHg, density 1.05 g/cm³), the pentafluorinated analog exhibits higher density and lower boiling point under reduced pressure, reflecting altered intermolecular interactions due to fluorine substitution. These differences influence solubility, volatility, and formulation behavior in both medicinal chemistry and materials applications.

Physicochemical profile
Cross-study
LogP 1.9; density 1.622 g/cm³
bp 70–72°C (15 mmHg)
Supports assessment of solubility, volatility, and formulation behavior
Calculated/experimental values
Medicinal chemistry Material science Property prediction

High-Value Application Scenarios for 2-(2,3,4,5,6-Pentafluorophenyl)oxirane Based on Quantitative Evidence


Synthesis of High-Molecular-Weight Fluorinated Polyesters via ROCOP

The 7-fold molecular weight advantage over non-fluorinated styrene oxide (Mn > 100 kg mol⁻¹ vs. < 15 kg mol⁻¹) positions this monomer as essential for producing degradable, high-performance polyesters. The pendant C6F5 groups further serve as reactive handles for post-polymerization modification, enabling fine-tuning of thermal, mechanical, and solubility properties [1].

Electron-Deficient Building Block for Nucleophilic Ring-Opening Reactions

The σ* value of 1.50 quantifies the extreme electron-withdrawing capacity of the pentafluorophenyl group, which enhances the electrophilicity of the oxirane ring. This makes the compound a superior electrophile for regioselective ring-opening with amines, thiols, and other nucleophiles in medicinal chemistry and agrochemical synthesis [1].

Precursor for Fluorinated Pharmacophores and Bioactive Scaffolds

The combination of a strained oxirane ring and an electron-deficient aromatic system provides multiple vectors for designing molecules with specific biological activities. The high synthetic yield (85%) and tunable LogP (1.9) support its use in generating diverse fluorinated drug-like scaffolds [1].

Application
Selection Property
Validation Focus
High-MW fluorinated polyester synthesis via ROCOP
Fluorinated epoxide reactivity for ROCOP
GPC molecular weight endpoint review
Electrophilic building block for nucleophilic ring-opening
Electrophilicity of oxirane ring
Ring-opening kinetics and regioselectivity review
Fluorinated pharmacophore precursor synthesis
Synthetic accessibility and reactivity profile
Scaffold diversity and yield context review

Technical Documentation Hub

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